molecular formula C8H11FN2 B13972759 3-fluoro-N-propylpyridin-2-amine

3-fluoro-N-propylpyridin-2-amine

Cat. No.: B13972759
M. Wt: 154.18 g/mol
InChI Key: HCIBIFUKIAGQDV-UHFFFAOYSA-N
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Description

3-fluoro-N-propylpyridin-2-amine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms. These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-propylpyridin-2-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. This can be achieved using reagents such as tetra-n-butylammonium fluoride (TBAF) under specific reaction conditions .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale nucleophilic substitution reactions. The process requires careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-propylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

3-fluoro-N-propylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-propylpyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to changes in molecular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyridin-3-amine
  • 3-fluoropyridine
  • 4-fluoropyridine

Uniqueness

3-fluoro-N-propylpyridin-2-amine is unique due to the presence of both a fluorine atom and a propyl group on the pyridine ring. This combination of substituents can result in distinct physical and chemical properties compared to other fluorinated pyridines .

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

3-fluoro-N-propylpyridin-2-amine

InChI

InChI=1S/C8H11FN2/c1-2-5-10-8-7(9)4-3-6-11-8/h3-4,6H,2,5H2,1H3,(H,10,11)

InChI Key

HCIBIFUKIAGQDV-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=CC=N1)F

Origin of Product

United States

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